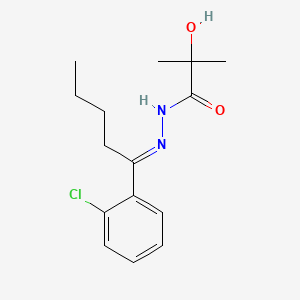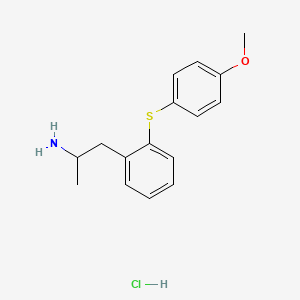
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group attached to a thioether linkage, which is further connected to an alpha-methylbenzeneethanamine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thioether Linkage: The reaction between 4-methoxyphenylthiol and an appropriate halogenated precursor under basic conditions to form the thioether linkage.
Introduction of the Alpha-Methylbenzeneethanamine Moiety: This step involves the reaction of the thioether intermediate with alpha-methylbenzeneethanamine under suitable conditions to form the desired compound.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups or to convert the thioether linkage to a thiol group.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions on the aromatic ring.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives or modified amine groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as antidepressant or neuroprotective properties.
Industry: Utilized in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact mechanism can vary depending on the specific application and the biological system being studied. In some cases, it may involve the modulation of neurotransmitter levels or the inhibition of oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((4-Methoxyphenyl)thio)benzeneethanamine hydrochloride: Lacks the alpha-methyl group, which may affect its biological activity and chemical reactivity.
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanol hydrochloride:
4-Methoxyphenylthiourea: Contains a thiourea group instead of a thioether linkage, resulting in different reactivity and biological effects.
Uniqueness
2-((4-Methoxyphenyl)thio)-alpha-methylbenzeneethanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
128959-17-1 |
|---|---|
Formule moléculaire |
C16H20ClNOS |
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
1-[2-(4-methoxyphenyl)sulfanylphenyl]propan-2-amine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-12(17)11-13-5-3-4-6-16(13)19-15-9-7-14(18-2)8-10-15;/h3-10,12H,11,17H2,1-2H3;1H |
Clé InChI |
YAZGTAAHUKXNDU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1SC2=CC=C(C=C2)OC)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


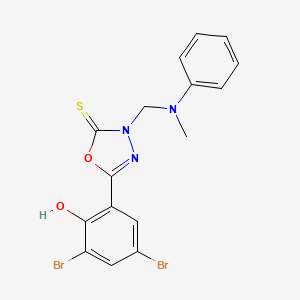
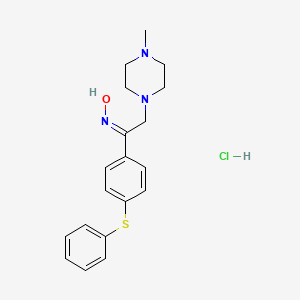
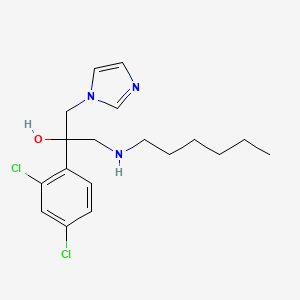
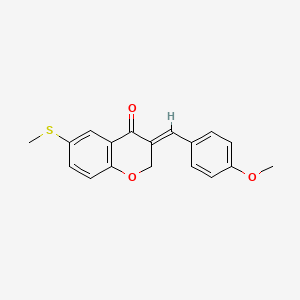
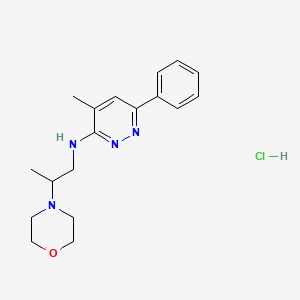
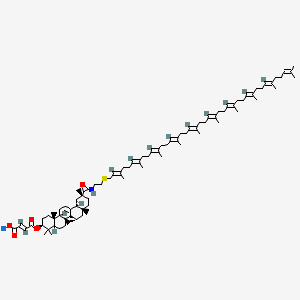


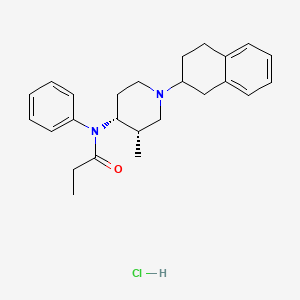

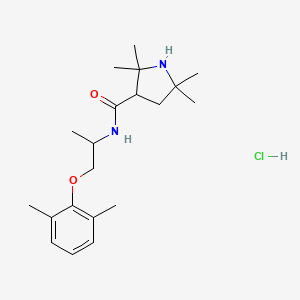
![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;prop-2-enenitrile](/img/structure/B12759259.png)

